AChE/BChE-IN-1

Description

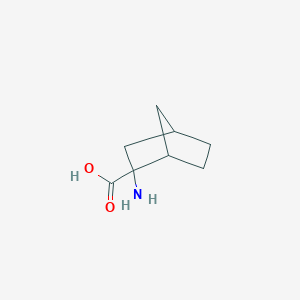

Structure

3D Structure

Properties

IUPAC Name |

2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUVBVXDFRDIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942624 | |

| Record name | 2-Aminonorbornane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20448-79-7, 39669-35-7 | |

| Record name | 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020448797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039669357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminonorbornane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of AChE/BChE-IN-1: A Promising Dual Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of AChE/BChE-IN-1, a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This molecule, identified as a promising candidate for Alzheimer's disease research, is a chrysin derivative with the chemical name 7-((2-(dimethylamino)ethyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one. All data and protocols presented herein are based on the findings published by Aihong Yang and colleagues in the European Journal of Medicinal Chemistry in 2022.[1]

Quantitative Data Summary

The inhibitory activity and other key parameters of this compound (referred to as compound 1 in the primary literature) are summarized in the tables below for clear comparison.

| Enzyme | IC50 (μM)[1] | Selectivity Index (SI)[1] |

| Acetylcholinesterase (AChE) | 7.16 | 15 (BuChE/AChE) |

| Butyrylcholinesterase (BChE) | 0.48 |

Table 1: Cholinesterase Inhibitory Activity of this compound

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the subsequent evaluation of its biological activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available chrysin. The general synthetic scheme is as follows:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 7-(2-bromoethoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

-

To a solution of chrysin (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and 1,2-dibromoethane (1.5 eq).

-

Reflux the reaction mixture for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate product.

Step 2: Synthesis of 7-((2-(dimethylamino)ethyl)oxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (this compound)

-

Dissolve the intermediate from Step 1 (1.0 eq) in acetonitrile.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and a solution of dimethylamine in THF (3.0 eq).

-

Reflux the mixture for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain this compound as a solid.

Characterization

The structure of the synthesized this compound was confirmed by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The structure is confirmed by the characteristic chemical shifts and coupling constants of the aromatic and aliphatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon skeleton is confirmed by the chemical shifts of the carbonyl, aromatic, and aliphatic carbons.

-

MS (Mass Spectrometry): The molecular weight of the compound is confirmed by the mass-to-charge ratio of the molecular ion peak.

-

Elemental Analysis: The elemental composition (C, H, N) is determined to further confirm the purity and identity of the compound.

Cholinesterase Inhibition Assay

The inhibitory activities of this compound against both acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) were determined using a modified Ellman's method.

Caption: Experimental workflow for the cholinesterase inhibition assay.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) as substrate for AChE

-

Butyrylthiocholine iodide (BTCI) as substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and inhibitor in phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and a solution of this compound at various concentrations.

-

Add the AChE or BChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the respective substrate (ATCI for AChE or BTCI for BChE).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color develops from the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

-

The rate of reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action and Signaling Pathway

This compound acts as a dual inhibitor, targeting both acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, which is characterized by a deficit in cholinergic function.

Caption: Inhibition of AChE/BChE in the cholinergic synapse.

This guide provides a comprehensive technical overview for professionals in the field of drug discovery and neuroscience. For further details, it is highly recommended to consult the primary research article.

References

The Discovery and Development of AChE/BChE-IN-1: A Multifunctional Chrysin Derivative for Alzheimer's Disease

A Technical Guide for Researchers

The quest for effective treatments for Alzheimer's disease (AD) has driven the exploration of multi-target-directed ligands, compounds designed to address the multifaceted nature of the disease. Within this paradigm, the inhibitor identified as AChE/BChE-IN-1, a novel chrysin derivative, has emerged as a promising candidate. This technical guide provides an in-depth overview of its discovery, synthesis, and development, tailored for researchers, scientists, and drug development professionals.

Discovery and Design Rationale

This compound, also referred to as Compound 3 in its primary discovery literature, was developed as a "hidden" multifunctional agent for AD therapy.[1] The design strategy ingeniously combines the structural features of two well-known molecules: the natural flavonoid chrysin and the established cholinesterase inhibitor rivastigmine.[1]

Chrysin (5,7-dihydroxyflavone) is a natural polyphenol found in various plants, honey, and propolis. It is known for its neuroprotective properties, including anti-amyloidogenic, antioxidant, and anti-inflammatory effects. A key feature of chrysin is its ability to chelate metal ions like copper (Cu2+) and iron (Fe2+), which are implicated in the aggregation of amyloid-β (Aβ) plaques, a hallmark of AD.

Rivastigmine is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, rivastigmine increases acetylcholine levels in the brain, which is beneficial for cognitive function.

The core innovation behind this compound was to create a prodrug that leverages the strengths of both parent molecules. The design involved forming an ester linkage between chrysin and a carbamate pharmacophore similar to that of rivastigmine. This "hidden" multi-target strategy aimed to:

-

Protect the phenolic hydroxyl groups of chrysin: This modification was intended to improve the compound's hydrophobicity and potential for crossing the blood-brain barrier (BBB).

-

Enable targeted release: The ester bond was designed to be hydrolyzed by cholinesterases, particularly BChE, within the brain. This enzymatic cleavage would release free chrysin, allowing it to exert its metal-chelating and antioxidant effects directly at the site of action.

-

Confer cholinesterase inhibitory activity: The carbamate moiety was incorporated to provide direct inhibition of AChE and BChE.

Synthesis and Chemical Profile

A series of chrysin derivatives were synthesized by reacting the hydroxyl groups of chrysin with different carbamyl chlorides. The synthesis of these derivatives generally involves the esterification of chrysin with an appropriate acyl chloride.

Table 1: Chemical Profile of this compound (Compound 3)

| Property | Value | Reference |

| Chemical Name | Chrysin-based carbamate derivative | |

| Molecular Formula | C24H26N2O5 | |

| Molecular Weight | 422.48 g/mol | |

| Scaffold | Chrysin (5,7-dihydroxyflavone) | |

| Pharmacophore | Carbamate (similar to rivastigmine) |

In Vitro Evaluation: Potency and Selectivity

The synthesized chrysin derivatives underwent rigorous in vitro testing to evaluate their biological activity. The primary assays focused on their ability to inhibit AChE and BChE, their antioxidant properties, and their potential to inhibit Aβ aggregation.

Cholinesterase Inhibition

The inhibitory activity of the compounds against AChE and BChE was determined using the Ellman method. This compound (Compound 3) demonstrated potent and selective inhibition of butyrylcholinesterase (BChE).

Table 2: In Vitro Cholinesterase Inhibitory Activity

| Compound | Target | IC50 (µM) | Selectivity (AChE/BChE) | Reference |

| This compound (Compound 3) | BChE | 0.0353 ± 0.0011 | >1000-fold vs. AChE | |

| AChE | >40 | |||

| Rivastigmine | BChE | 0.038 | - | |

| AChE | 1.98 |

As shown in Table 2, this compound is a highly potent and selective inhibitor of BChE, with a potency comparable to the established drug rivastigmine. Its selectivity for BChE over AChE is a significant finding, as BChE levels are known to increase in the later stages of Alzheimer's disease.

Antioxidant and Anti-Amyloid Aggregation Properties

The chrysin derivatives, including this compound, exhibited strong antioxidant activity, effectively scavenging hydroxyl and superoxide radicals. Furthermore, upon hydrolysis by BChE, the released chrysin was shown to effectively chelate Cu2+ and Fe2+ ions and inhibit the aggregation of Aβ1-42 fibrils.

Experimental Protocols

General Synthesis of Chrysin Carbamate Derivatives

The synthesis of chrysin carbamate derivatives, including this compound, involves the reaction of chrysin with a suitable carbamyl chloride.

Materials:

-

Chrysin

-

Carbamyl chloride derivative

-

Anhydrous potassium carbonate (K2CO3)

-

Dry acetone

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve chrysin in dry acetone under an inert atmosphere.

-

Add anhydrous potassium carbonate to the solution.

-

Add the specific carbamyl chloride derivative dropwise to the reaction mixture.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BChE is typically measured using a modified Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) as substrate for AChE

-

Butyrylthiocholine iodide (BTCI) as substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (inhibitors)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzymes, substrates, DTNB, and test compounds in phosphate buffer.

-

In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE) and DTNB to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

This compound represents a significant advancement in the development of multi-target-directed ligands for Alzheimer's disease. Its innovative design, combining the neuroprotective properties of chrysin with the cholinesterase-inhibiting pharmacophore of rivastigmine, has resulted in a potent and highly selective BChE inhibitor with promising multifunctional activities. The "hidden" prodrug strategy allows for targeted delivery and action within the brain, addressing multiple pathological cascades of AD.

Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound. Preclinical studies in animal models of Alzheimer's disease are necessary to evaluate its pharmacokinetic properties, brain penetration, and its impact on cognitive function and AD-related pathology. These studies will be crucial in determining the therapeutic potential of this promising chrysin derivative as a novel treatment for Alzheimer's disease.

References

Unveiling the Dual Inhibitory Power of AChE/BChE-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted therapeutic potential of AChE/BChE-IN-1, a novel chrysin derivative with potent dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Emerging as a promising candidate in the landscape of neurodegenerative disease research, particularly for Alzheimer's disease, this molecule showcases a compelling profile of cholinesterase inhibition, antioxidant properties, and anti-amyloid aggregation capabilities. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action: Dual and Multi-site Inhibition

This compound distinguishes itself through its ability to simultaneously inhibit both acetylcholinesterase and butyrylcholinesterase. This dual inhibition is significant as both enzymes are implicated in the hydrolysis of the neurotransmitter acetylcholine (ACh). While AChE is the primary cholinesterase in a healthy brain, BChE activity becomes increasingly important in the progression of Alzheimer's disease. Therefore, inhibiting both enzymes may offer a more sustained enhancement of cholinergic neurotransmission.

The inhibitory action of this compound is characterized as a mixed-type inhibition , indicating that it does not simply compete with the substrate for the active site. Instead, it binds to both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of both AChE and BChE.[1] The CAS is responsible for the hydrolysis of acetylcholine, while the PAS is implicated in the allosteric modulation of the enzyme and, notably, in the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease. By targeting both sites, this compound not only prevents the breakdown of acetylcholine but may also interfere with the pathological cascade of Aβ plaque formation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its biological activities.

| Enzyme Target | Inhibitor | IC50 (µM) | Inhibition Type | Binding Sites |

| Acetylcholinesterase (AChE) | This compound | 7.16 | Mixed-type | CAS and PAS |

| Butyrylcholinesterase (BChE) | This compound | 0.48 | Mixed-type | CAS and PAS |

Table 1: Cholinesterase Inhibitory Activity of this compound. Data sourced from MedchemExpress.[1]

| Biological Activity | Inhibitor | IC50 (µM) | Notes |

| Hydroxyl Radical (·OH) Scavenging | This compound | 0.1674 | Indicates strong antioxidant potential. |

| β-Amyloid (Aβ₁₋₄₂) Aggregation Inhibition | This compound | - | Inhibits self-induced, Cu²⁺-induced, and AChE-induced aggregation. |

| Reactive Oxygen Species (ROS) Inhibition | This compound | - | Demonstrates cellular antioxidant effects. |

Table 2: Additional Biological Activities of this compound. Data sourced from MedchemExpress.[1]

Signaling Pathway Modulation: The Cholinergic Anti-Inflammatory Pathway

The inhibition of AChE and BChE by this compound leads to an increase in synaptic acetylcholine levels. This elevation of ACh can, in turn, modulate various signaling pathways, most notably the cholinergic anti-inflammatory pathway . This pathway is a crucial neuro-immune regulatory mechanism where acetylcholine, by binding to α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells such as macrophages, inhibits the production and release of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. By potentiating this pathway, this compound may exert neuroprotective effects by dampening neuroinflammation, a key component in the pathology of Alzheimer's disease.

References

Technical Whitepaper: Antioxidant Properties of the Dual Cholinesterase Inhibitor 5i

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 5i , a novel hybrid molecule combining the pharmacophores of the cholinesterase inhibitor huprine Y and the antioxidant capsaicin, has emerged as a promising multi-target-directed ligand for neurodegenerative diseases.[1][2] Its dual inhibitory action on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) addresses the cholinergic deficit observed in conditions like Alzheimer's disease.[1][2] Furthermore, its engineered antioxidant capabilities offer a potential neuroprotective mechanism against the oxidative stress implicated in neuronal damage. This document provides a comprehensive technical overview of the antioxidant properties of compound 5i, detailing its efficacy, the experimental protocols for its evaluation, and its potential mechanism of action.

Data Presentation: Cholinesterase Inhibition and Antioxidant Capacity

The inhibitory potency of compound 5i against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) was determined, alongside its antioxidant capacity via the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are summarized in the tables below for clear comparison.

Table 1: Cholinesterase Inhibitory Activity of Compound 5i

| Enzyme | IC₅₀ (nM) |

| Human Acetylcholinesterase (hAChE) | 1.2 ± 0.2 |

| Human Butyrylcholinesterase (hBChE) | 4.8 ± 0.5 |

IC₅₀ values are presented as mean ± standard error of the mean (SEM).

Table 2: Antioxidant Capacity of Compound 5i

| Assay | Value | Unit |

| Oxygen Radical Absorbance Capacity (ORAC) | 2.1 ± 0.2 | Trolox Equivalents |

ORAC values are presented as mean ± SEM.

Experimental Protocols

The following sections detail the methodologies employed for the evaluation of cholinesterase inhibition and antioxidant activity of compound 5i.

Cholinesterase Inhibition Assay: Ellman's Method

The inhibitory activities of compound 5i against hAChE and hBChE were assessed using a modified Ellman's spectrophotometric method.

Materials:

-

Recombinant human acetylcholinesterase (hAChE)

-

Recombinant human butyrylcholinesterase (hBChE)

-

Acetylthiocholine iodide (ATCI) - substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - substrate for BChE

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Compound 5i dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of hAChE and hBChE in sodium phosphate buffer.

-

Prepare stock solutions of ATCI and BTCI in deionized water.

-

Prepare a stock solution of DTNB in sodium phosphate buffer.

-

Prepare serial dilutions of compound 5i from a stock solution.

-

-

Assay Protocol:

-

In a 96-well microplate, add 25 µL of sodium phosphate buffer, 25 µL of the test compound solution (or vehicle for control), and 25 µL of the respective enzyme solution (hAChE or hBChE).

-

Incubate the mixture at 37°C for 15 minutes.

-

Add 25 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the corresponding substrate solution (ATCI for hAChE, BTCI for hBChE).

-

Immediately measure the change in absorbance at 412 nm every 13 seconds for 2 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = 100 - (V_inhibitor / V_control) * 100

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Antioxidant Activity Assay: Oxygen Radical Absorbance Capacity (ORAC)

The antioxidant capacity of compound 5i was determined using the ORAC assay, which measures the ability of an antioxidant to quench peroxyl radicals.

Materials:

-

Fluorescein sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical generator

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - a water-soluble vitamin E analog used as a standard

-

Phosphate buffer (75 mM, pH 7.4)

-

Compound 5i dissolved in a suitable solvent

-

96-well black microplate

-

Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer before each use.

-

Prepare a stock solution of Trolox in phosphate buffer and create a standard curve by serial dilution.

-

Prepare solutions of compound 5i at various concentrations.

-

-

Assay Protocol:

-

In a 96-well black microplate, add 25 µL of the test compound, Trolox standard, or buffer (for blank).

-

Add 150 µL of the fluorescein solution to each well.

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Measurement and Analysis:

-

Measure the fluorescence intensity every minute for 60-90 minutes at 37°C.

-

Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

-

A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.

-

The ORAC value of compound 5i is determined by comparing its net AUC to the Trolox standard curve and is expressed as Trolox Equivalents (TE).

-

Mandatory Visualizations

Signaling Pathway: Potential Nrf2-ARE Antioxidant Response

While the direct activation of the Nrf2 pathway by compound 5i has not been explicitly demonstrated in the primary literature, its capsaicin moiety suggests a potential interaction with this key antioxidant response pathway. The following diagram illustrates the canonical Nrf2-ARE signaling pathway, which represents a plausible mechanism for the antioxidant effects of compound 5i.

References

Navigating the Blood-Brain Barrier: A Technical Guide to the Brain Permeability of Dual Cholesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The development of effective therapeutics for neurodegenerative disorders like Alzheimer's disease is intrinsically linked to the ability of drug candidates to cross the formidable blood-brain barrier (BBB). This in-depth technical guide focuses on the brain permeability of a promising class of compounds: dual cholinesterase inhibitors. By simultaneously targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these agents offer a broader mechanism of action for enhancing cholinergic neurotransmission. Furthermore, many novel dual inhibitors incorporate additional pharmacological activities, such as monoamine oxidase (MAO) inhibition, to address the multifaceted nature of neurodegeneration.

This guide provides a comprehensive overview of the brain permeability of these compounds, detailing the experimental protocols used for their assessment, presenting available quantitative data for comparative analysis, and illustrating the key signaling pathways involved.

Data Presentation: A Comparative Analysis of Brain Permeability

The ability of a drug to penetrate the central nervous system is a critical determinant of its efficacy for treating neurological disorders. The following tables summarize key physicochemical properties and brain permeability data for a selection of dual cholinesterase inhibitors and related compounds. This data is essential for understanding structure-activity relationships and for guiding the design of future drug candidates with improved brain penetration.

Table 1: Physicochemical Properties of Selected Cholinesterase Inhibitors

| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |

| Donepezil | 379.49 | 4.14 | 55.4 | 1 | 4 |

| Rivastigmine | 250.34 | 2.3 | 41.9 | 1 | 3 |

| Galantamine | 287.35 | 1.9 | 41.9 | 2 | 4 |

| Ladostigil | 316.4 | 3.5 (estimated) | 41.9 | 1 | 3 |

| Bis(7)-tacrine | 484.68 | 6.8 (estimated) | 55.8 | 2 | 4 |

| Novel Benzamide 8c1 | 525.68 | 5.8 (calculated) | 59.2 | 2 | 5 |

| Novel sEH/AChE Hybrid 12a | 534.69 | - | - | - | - |

| Novel sEH/AChE Hybrid 12b | 548.72 | - | - | - | - |

| Novel sEH/AChE Hybrid 12c | 562.74 | - | - | - | - |

Note: Some values are estimated or calculated and may vary depending on the prediction software used.

Table 2: Brain Permeability Data of Selected Cholinesterase Inhibitors

| Compound | Brain-to-Plasma Ratio (Total) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Method | Species | Reference |

| Donepezil | 9 | - | - | In vivo | Rat | [1][2] |

| Rivastigmine | <2 | - | - | In vivo | Rat | [1][2] |

| Ladostigil | Data not available | Data not available | - | - | - | [3] |

| Bis(7)-tacrine | Data not available | Data not available | - | In vivo studies confirm CNS activity | Rat | |

| Novel Benzamide 8c1 | - | - | 14.34 | PAMPA-BBB | - | |

| Novel sEH/AChE Hybrid 12a | - | - | 9.2 ± 0.2 | PAMPA-BBB | - | |

| Novel sEH/AChE Hybrid 12b | - | - | 9.1 ± 0.1 | PAMPA-BBB | - | |

| Novel sEH/AChE Hybrid 12c | - | - | 8.4 ± 0.7 | PAMPA-BBB | - |

Note: The lack of standardized experimental conditions across different studies necessitates careful interpretation of these comparative data.

Experimental Protocols for Assessing Brain Permeability

A multi-tiered approach employing a combination of in silico, in vitro, and in vivo models is crucial for a comprehensive evaluation of a compound's brain permeability.

In Vitro Models

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This high-throughput screening method assesses the passive diffusion of a compound across an artificial lipid membrane mimicking the BBB.

-

Principle: A donor compartment containing the test compound is separated from an acceptor compartment by a filter coated with a lipid solution (e.g., porcine brain lipid). The amount of compound that diffuses into the acceptor compartment over time is measured to calculate the permeability coefficient (Pe).

-

Protocol Outline:

-

Prepare the artificial membrane by coating the filter of a 96-well donor plate with the lipid solution.

-

Add the test compound solution to the donor wells.

-

Place the donor plate into the acceptor plate containing buffer.

-

Incubate for a defined period (e.g., 4-18 hours).

-

Measure the concentration of the compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA and VD are the volumes of the acceptor and donor wells, respectively.

-

2. In Vitro Blood-Brain Barrier Cell-Based Models (e.g., bEnd.3 or bEnd.5 cells)

These models utilize brain endothelial cell lines grown on semi-permeable supports to form a monolayer that mimics the BBB.

-

Principle: Brain endothelial cells (e.g., murine bEnd.3 or bEnd.5) are cultured on Transwell® inserts. The integrity of the cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of marker molecules. The transport of the test compound across the cell monolayer is then quantified.

-

Protocol Outline for bEnd.3 Transwell Model:

-

Coat Transwell® inserts with an extracellular matrix component (e.g., gelatin or fibronectin).

-

Seed bEnd.3 cells onto the apical side of the inserts.

-

Culture the cells for several days to allow for the formation of a confluent monolayer with tight junctions. Monitor TEER daily.

-

Once a stable and sufficiently high TEER is achieved, replace the medium in the apical chamber with a solution containing the test compound.

-

At various time points, collect samples from the basolateral chamber.

-

Analyze the concentration of the compound in the collected samples to determine the apparent permeability coefficient (Papp).

-

In Vivo Models

1. In Situ Brain Perfusion

This technique allows for the precise control of the composition of the fluid perfusing the brain vasculature, enabling the measurement of unidirectional influx across the BBB.

-

Principle: The carotid artery of an anesthetized animal (typically a rat) is cannulated, and a perfusion fluid containing the test compound is infused at a controlled rate, replacing the blood supply to the brain. After a short perfusion period, the brain is collected, and the amount of compound that has entered the brain parenchyma is quantified.

-

Protocol Outline (Rat):

-

Anesthetize the rat and expose the common carotid artery.

-

Ligate the external carotid artery and cannulate the common carotid artery with a catheter connected to a perfusion pump.

-

Initiate the perfusion with a physiological buffer containing the radiolabeled or fluorescently tagged test compound and a vascular marker (to correct for the compound remaining in the brain's blood vessels).

-

Perfuse for a short duration (e.g., 30-60 seconds).

-

Decapitate the animal, remove the brain, and dissect the brain region of interest.

-

Homogenize the brain tissue and measure the concentration of the test compound and the vascular marker.

-

Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.

-

2. In Vivo Microdialysis

This powerful technique allows for the continuous sampling of the unbound, pharmacologically active concentration of a drug in the brain's extracellular fluid (ECF) of a freely moving animal.

-

Principle: A microdialysis probe with a semi-permeable membrane at its tip is stereotaxically implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe. Small molecules in the ECF diffuse across the membrane into the perfusate, which is then collected as dialysate and analyzed.

-

Protocol Outline (Rat):

-

Surgically implant a guide cannula into the target brain region of an anesthetized rat and allow for recovery.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, administer the test compound (e.g., intravenously or intraperitoneally).

-

Collect dialysate samples at regular intervals.

-

Analyze the concentration of the compound in the dialysate samples using a highly sensitive analytical method (e.g., LC-MS/MS).

-

The unbound brain concentration can be estimated by correcting the dialysate concentration for the in vitro recovery of the probe.

-

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of dual cholinesterase inhibitors and the workflow for assessing their brain permeability is crucial for rational drug design and development.

Signaling Pathways

Dual cholinesterase inhibitors primarily exert their effects by increasing the levels of acetylcholine in the synaptic cleft. Some novel inhibitors also target monoamine oxidases, further modulating neurotransmitter levels.

Caption: Cholinergic and Monoamine Oxidase Signaling Pathways.

Experimental and Logical Workflows

The assessment of a novel dual cholinesterase inhibitor's brain permeability follows a logical progression from high-throughput in vitro screening to more complex and resource-intensive in vivo studies.

Caption: Workflow for Assessing Brain Permeability.

This guide provides a foundational understanding of the critical aspects of brain permeability for dual cholinesterase inhibitors. By employing the detailed experimental protocols and considering the comparative data presented, researchers can more effectively design and evaluate novel drug candidates with the potential to address the significant unmet medical need in neurodegenerative diseases.

References

In Silico Modeling of AChE/BChE-IN-1 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the binding of the inhibitor AChE/BChE-IN-1 to its target enzymes, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). This document outlines the computational methodologies, presents quantitative binding data, and visualizes the experimental workflow, offering a comprehensive resource for researchers in neurodegenerative disease and computational drug design.

Introduction

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the regulation of cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), as it increases the concentration of acetylcholine in the synaptic cleft.[2][3] In the later stages of AD, while AChE levels decrease, BChE activity significantly increases, making the dual or selective inhibition of these enzymes a topic of considerable research interest.[4][5]

This compound, a chrysin derivative, has been identified as a potent inhibitor of both AChE and BChE. It acts as a mixed-type inhibitor, capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of these enzymes. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating the binding mechanisms of such inhibitors at an atomic level, thereby guiding the rational design of more effective therapeutics.

Quantitative Data Summary

The inhibitory activity of this compound against both enzymes has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitor's potency.

| Enzyme | Inhibitor | IC50 (µM) | Reference |

| Acetylcholinesterase (AChE) | This compound | 7.16 | |

| Butyrylcholinesterase (BChE) | This compound | 0.48 |

In Silico Modeling Workflow

The computational investigation of the binding of this compound to its target enzymes typically follows a structured workflow. This process begins with the preparation of the protein and ligand structures, proceeds to predict their binding orientation through molecular docking, and is often followed by molecular dynamics simulations to assess the stability of the complex.

Experimental Protocols

This section details the methodologies for the key in silico experiments involved in modeling the binding of this compound.

Protein and Ligand Preparation

Objective: To prepare the three-dimensional structures of the target proteins (AChE and BChE) and the ligand (this compound) for subsequent docking and simulation studies.

Protocol:

-

Protein Structure Retrieval: Obtain the crystal structures of human AChE (e.g., PDB ID: 4EY7) and human BChE (e.g., PDB ID: 1P0I) from the Protein Data Bank (PDB).

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to each atom using a force field (e.g., AMBER or CHARMm).

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Structure Retrieval: Obtain the 3D structure of this compound from a chemical database such as PubChem.

-

Ligand Preparation:

-

Assign partial charges to the ligand atoms.

-

Define the rotatable bonds to allow for conformational flexibility during docking.

-

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the active sites of AChE and BChE and to estimate the binding affinity.

Protocol:

-

Grid Generation: Define a grid box that encompasses the active site gorge of each enzyme, including both the catalytic active site (CAS) and the peripheral anionic site (PAS).

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, or GOLD) to dock the prepared ligand into the defined grid box of each protein. The program will explore various conformations and orientations of the ligand and score them based on a defined scoring function.

-

Pose Analysis: Analyze the top-ranked docking poses to identify the most plausible binding mode. This analysis should consider factors such as the binding energy score and the interactions with key amino acid residues in the active site.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted protein-ligand complex over time and to gain insights into the dynamic nature of the binding interactions.

Protocol:

-

System Setup: Place the docked protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

-

Production Run: Run the MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to calculate:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the inhibitor and the enzyme residues over time.

-

Binding Free Energy Calculation

Objective: To obtain a more accurate estimation of the binding affinity of the inhibitor to the enzyme.

Protocol:

-

MM/PBSA or MM/GBSA: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

-

Calculation: These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the solvation free energy. The calculation is performed on snapshots extracted from the MD simulation trajectory.

Signaling Pathway Context

The inhibition of AChE and BChE by this compound directly impacts cholinergic signaling. By preventing the breakdown of acetylcholine, the inhibitor increases the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced stimulation of postsynaptic acetylcholine receptors.

Conclusion

In silico modeling provides a powerful and cost-effective approach to understanding the binding of inhibitors like this compound to their enzymatic targets. The methodologies outlined in this guide, from system preparation to detailed simulation analysis, offer a framework for researchers to investigate the molecular interactions that govern inhibitory potency and selectivity. Such computational insights are invaluable for the structure-based design and optimization of novel therapeutic agents for Alzheimer's disease and other neurodegenerative disorders.

References

- 1. Enzyme ChE, cholinergic therapy and molecular docking: Significant considerations and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. themedicon.com [themedicon.com]

- 3. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

Chrysin Derivative AChE/BChE-IN-1: A Multifunctional Agent in Cholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of neurodegenerative disorders, particularly Alzheimer's disease (AD), has intensified the search for effective therapeutic agents. A key strategy in managing AD is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of the neurotransmitter acetylcholine. Chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid, has emerged as a promising scaffold for the development of potent cholinesterase inhibitors due to its inherent biological activities, including antioxidant and anti-inflammatory properties.[1][2] This technical guide delves into the biological activity of chrysin derivatives, with a focus on their dual inhibitory potential against AChE and BChE, exemplified by compounds structurally related to the conceptual "AChE/BChE-IN-1". While a specific derivative with this exact designation is not prominent in publicly available literature, this document synthesizes data from various reported chrysin derivatives that exhibit the desired dual inhibitory profile.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of various chrysin derivatives against both AChE and BChE has been quantified, primarily through the determination of their half-maximal inhibitory concentration (IC50) values. These values provide a standardized measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Several studies have synthesized and evaluated a range of chrysin derivatives, demonstrating their potential as dual inhibitors. For instance, a series of novel compounds were synthesized and evaluated for their inhibitory activities towards AChE and BChE, with some compounds exhibiting significant inhibitory effects on both enzymes.[3][4] One notable compound, designated as compound 8i in a particular study, demonstrated potent dual inhibition with an IC50 of 0.39 μM for AChE and 0.28 μM for BChE.[3] Another study highlighted a compound 3 as a highly selective butyrylcholinesterase (BuChE) inhibitor.

The following table summarizes the quantitative data for representative chrysin derivatives with dual AChE and BChE inhibitory activity, collated from various studies.

| Compound ID (Reference) | Target Enzyme | IC50 (μM) |

| Compound 8i | Acetylcholinesterase (AChE) | 0.39 |

| Butyrylcholinesterase (BChE) | 0.28 | |

| Compound 3 | Butyrylcholinesterase (BChE) | High selectivity (specific IC50 not provided in abstract) |

| Various Derivatives | Acetylcholinesterase (AChE) | Submicromolar |

| Butyrylcholinesterase (BChE) | Submicromolar |

Experimental Protocols

The evaluation of AChE and BChE inhibitory activity of chrysin derivatives is predominantly conducted using the Ellman's method, a rapid, sensitive, and widely accepted spectrophotometric assay.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This method quantifies the activity of cholinesterases by measuring the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The hydrolysis reaction produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant source.

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant source.

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE.

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE.

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

-

Phosphate buffer (pH 8.0).

-

Test compounds (chrysin derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Microplate reader.

Procedure:

-

Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0).

-

Enzyme and Inhibitor Incubation: A solution of the enzyme (AChE or BChE) is pre-incubated with various concentrations of the test compound (chrysin derivative) for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). A control reaction without the inhibitor is also prepared.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE) and DTNB to the enzyme-inhibitor mixture.

-

Measurement of Absorbance: The change in absorbance is monitored continuously at 412 nm using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.

-

Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of AChE/BChE inhibitors is the enhancement of cholinergic neurotransmission. By inhibiting the enzymes that break down acetylcholine, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby improving nerve signaling.

The diagram above illustrates the mechanism of action. Acetylcholine (ACh) is released from the presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, leading to signal transduction. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the cleft hydrolyze ACh, terminating the signal. Chrysin derivatives act as inhibitors of these enzymes, preventing ACh breakdown and thus prolonging its effect.

The workflow for developing and evaluating chrysin-based cholinesterase inhibitors typically involves chemical synthesis and modification of the chrysin scaffold, followed by in vitro biological evaluation to determine their inhibitory potency. In silico studies, such as molecular docking, are often employed to understand the binding interactions between the derivatives and the active sites of the enzymes and to predict their pharmacokinetic properties (ADMET).

Conclusion and Future Directions

Chrysin derivatives represent a promising class of multifunctional agents for the potential treatment of neurodegenerative diseases like Alzheimer's. Their ability to dually inhibit both AChE and BChE, coupled with their inherent antioxidant and anti-inflammatory properties, makes them attractive candidates for further drug development. The quantitative data from various studies consistently demonstrate the potential to achieve potent, sub-micromolar inhibition of both enzymes through chemical modification of the chrysin backbone.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as improving the pharmacokinetic profile of these compounds to ensure adequate brain penetration. Further in vivo studies are necessary to validate the therapeutic efficacy and safety of these promising chrysin derivatives. The continued exploration of these natural product-based inhibitors holds significant promise for the development of novel and effective treatments for Alzheimer's disease and other cholinergic-deficient conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacological Profile of Novel Acetylcholinesterase/Butyrylcholinesterase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiles of novel dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The development of such dual inhibitors represents a promising therapeutic strategy for neurodegenerative diseases, particularly Alzheimer's disease, by addressing the limitations of selective AChE inhibitors. As Alzheimer's disease progresses, the role of BChE in acetylcholine regulation becomes more significant, making dual inhibition a potentially more effective long-term treatment. This guide summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological and experimental pathways.

Quantitative Pharmacological Data of Novel Inhibitors

The following tables summarize the in vitro inhibitory activities of several recently developed novel AChE and BChE inhibitors. The data is presented to facilitate comparison between different chemical scaffolds.

| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) | Source |

| Compound 8i | 0.39 (eeAChE) | 0.28 (eqBChE) | 0.72 | [1][2] |

| Compound N7 | 1.57 (hAChE) | 2.85 (hBChE) | 1.82 | [3] |

| Compound 11 | 0.40 (hAChE) | 0.129 (hBChE) | 0.32 | [4][5] |

| Compound 7d | 1.57 (hAChE) | 0.43 (hBChE) | 0.27 | |

| Compound 5 | 0.26 (AChE) | 0.19 (BChE) | 0.73 | |

| Rivastigmine | 2.76 (AChE) | - | - | |

| Donepezil | 0.17 (AChE) | - | - |

eeAChE: electric eel AChE; eqBChE: equine serum BChE; hAChE: human AChE; hBChE: human BChE. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The Selectivity Index is calculated as the ratio of BChE IC50 to AChE IC50.

Detailed Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of novel AChE/BChE inhibitors.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE and BChE activity is the spectrophotometric assay developed by Ellman and colleagues. This colorimetric assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution in deionized water

-

AChE (from electric eel or human recombinant) or BChE (from equine serum or human recombinant) solution

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reaction Mixture: In each well of a 96-well plate, add the following in order:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0)

-

10 µL of the test inhibitor solution at various concentrations. For the control, add 10 µL of the solvent.

-

10 µL of the AChE or BChE enzyme solution.

-

10 µL of 10 mM DTNB solution.

-

-

Pre-incubation: Gently mix the contents of the wells and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiation of Reaction: To start the enzymatic reaction, add 10 µL of the 14 mM ATCI or BTCI substrate solution to each well.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

Kinetic studies are performed to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

Procedure:

-

The cholinesterase inhibition assay (Ellman's method) is performed as described above.

-

A matrix of experiments is set up with varying concentrations of the substrate (e.g., ATCI) and a fixed concentration of the inhibitor for each series.

-

The initial reaction velocities are determined for each combination of substrate and inhibitor concentration.

-

The data is then plotted using graphical methods such as the Lineweaver-Burk plot (a plot of the inverse of velocity against the inverse of the substrate concentration) or Dixon plot.

-

The type of inhibition is determined by the characteristic changes in the plots in the presence of the inhibitor. For example, in competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

In Vivo Scopolamine-Induced Amnesia Model

The scopolamine-induced amnesia model is a widely used animal model to evaluate the efficacy of potential cognitive-enhancing drugs. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking some of the cognitive deficits observed in Alzheimer's disease.

Animals:

-

Mice or rats are commonly used.

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

-

Drug Administration: The test compound (novel inhibitor) or a standard drug (e.g., donepezil) is administered to the animals (e.g., orally or intraperitoneally) at different doses for a specified period (e.g., 14 days).

-

Induction of Amnesia: Approximately 30-60 minutes after the final drug administration, amnesia is induced by injecting scopolamine (e.g., 0.4-1 mg/kg, intraperitoneally).

-

Behavioral Testing: Following the scopolamine injection, the animals' cognitive function is assessed using various behavioral tests, such as:

-

Morris Water Maze: This test assesses spatial learning and memory.

-

Passive Avoidance Test: This test evaluates fear-motivated memory.

-

Novel Object Recognition Test: This test measures episodic memory.

-

-

Data Analysis: The performance of the animals in the behavioral tests (e.g., escape latency in the Morris water maze, step-through latency in the passive avoidance test) is recorded and analyzed to determine if the test compound can reverse the cognitive deficits induced by scopolamine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by AChE/BChE inhibitors and a typical experimental workflow for their evaluation.

Cholinergic Signaling Pathway in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is a key factor in the cognitive decline associated with the disease. AChE and BChE are the primary enzymes responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibiting these enzymes increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

Caption: Cholinergic signaling pathway and the action of AChE/BChE inhibitors.

Experimental Workflow for Screening Novel Cholinesterase Inhibitors

The process of identifying and characterizing novel cholinesterase inhibitors typically follows a structured workflow, from initial screening to in vivo validation.

Caption: A typical experimental workflow for the discovery and evaluation of novel cholinesterase inhibitors.

References

- 1. njppp.com [njppp.com]

- 2. benchchem.com [benchchem.com]

- 3. criver.com [criver.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Cholinesterase Selectivity of AChE/BChE-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selective inhibitory activity of AChE/BChE-IN-1, a promising chrysin derivative, on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data presented herein is crucial for researchers in neurodegenerative disease, particularly Alzheimer's disease, and for professionals involved in the development of novel cholinesterase inhibitors.

Introduction

This compound, identified as Compound 3 in the foundational study by Liu et al. (2021), is a synthetic derivative of the natural flavonoid chrysin.[1] It has emerged as a potent and selective inhibitor of human BChE, an enzyme increasingly recognized for its role in the progression of Alzheimer's disease. This guide summarizes the quantitative inhibitory data, details the experimental methodologies for its characterization, and visualizes the key experimental and logical workflows.

Quantitative Inhibitory Profile

The inhibitory activity of this compound and its analogs were determined against human recombinant AChE and BChE. The half-maximal inhibitory concentrations (IC50) were established to quantify their potency. The results are summarized in the table below.

| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) | Selectivity Index (SI) for hBChE (hAChE IC50 / hBChE IC50) |

| This compound (Compound 3) | 7.16 | 0.48 | 14.92 |

| Compound 1 | > 50 | 1.23 | > 40.65 |

| Compound 2 | 2.34 | 0.89 | 2.63 |

| Compound 4 | > 50 | 2.11 | > 23.70 |

Data sourced from Liu et al., 2021.[1]

This compound (Compound 3) demonstrates a clear selectivity for BChE over AChE, with a selectivity index of approximately 15-fold.[1] This characteristic is of significant interest for late-stage Alzheimer's disease research, where BChE activity becomes more prominent.

Experimental Protocols

The determination of the inhibitory potency of this compound was conducted using a well-established in vitro enzymatic assay.

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activities of the chrysin derivatives against human AChE and BChE were measured using a modified Ellman's spectrophotometric method.

-

Enzymes: Human recombinant acetylcholinesterase (hAChE) and human recombinant butyrylcholinesterase (hBChE).

-

Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Principle: The cholinesterase enzyme hydrolyzes the substrate (ATCI or BTCI) to produce thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Assay Procedure:

-

Reagent Preparation: All solutions were prepared in a phosphate buffer (pH 8.0).

-

Incubation: The test compounds (at various concentrations) were pre-incubated with the respective enzyme (hAChE or hBChE) in the phosphate buffer for a specified period at a controlled temperature.

-

Reaction Initiation: The substrate (ATCI or BTCI) and DTNB were added to the enzyme-inhibitor mixture to start the reaction.

-

Measurement: The absorbance was measured at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.

-

Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 values were then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualized Workflows and Relationships

To further elucidate the experimental process and the logical framework of this research, the following diagrams are provided.

Conclusion

This compound exhibits a notable and selective inhibitory activity against human butyrylcholinesterase. This characteristic, combined with its synthetic accessibility as a chrysin derivative, positions it as a valuable research tool and a potential lead compound for the development of therapeutics targeting BChE in the context of Alzheimer's disease and other neurological disorders. The detailed experimental protocols provided in this guide are intended to facilitate the replication and further investigation of this and similar compounds by the scientific community.

References

Foundational Research on Butyrylcholinesterase Inhibitors: A Technical Guide

This guide provides an in-depth overview of the foundational research concerning butyrylcholinesterase (BChE) inhibitors, tailored for researchers, scientists, and professionals in drug development. It covers the core principles of BChE inhibition, key inhibitor classes, quantitative data on their potency, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Butyrylcholinesterase (BChE)

Butyrylcholinesterase is a serine hydrolase enzyme that, along with acetylcholinesterase (AChE), plays a role in hydrolyzing the neurotransmitter acetylcholine (ACh). While AChE is the primary enzyme responsible for ACh breakdown at synaptic clefts in a healthy brain, the role of BChE becomes increasingly significant in the pathology of neurodegenerative diseases such as Alzheimer's disease (AD). In the advanced stages of AD, BChE activity in the brain can increase by up to 90%, while AChE levels tend to decrease. This shift makes BChE a critical therapeutic target for sustaining cholinergic neurotransmission and managing the cognitive symptoms of AD. The development of BChE inhibitors aims to prevent the breakdown of ACh, thereby increasing its availability in the brain.

Mechanism of Action and Therapeutic Rationale

The fundamental mechanism of BChE inhibitors is the prevention of ACh hydrolysis in the synaptic cleft. By binding to the active site of the BChE enzyme, these inhibitors block its catalytic activity. This leads to an accumulation of ACh, which can then more effectively stimulate postsynaptic cholinergic receptors, helping to compensate for the loss of cholinergic neurons observed in AD. This enhanced cholinergic activity is associated with improvements in cognitive function.

Beyond its role in hydrolyzing acetylcholine, BChE is also implicated in the maturation of beta-amyloid plaques, a key pathological hallmark of Alzheimer's disease. Inhibition of BChE may therefore offer a dual benefit: alleviating symptomatic cognitive decline through neurotransmitter preservation and potentially modifying the disease course by interfering with amyloid plaque development.

Prominent Classes of Butyrylcholinesterase Inhibitors

A diverse range of chemical scaffolds has been explored for BChE inhibitory activity. These can be broadly categorized as natural products, synthetic compounds, and their derivatives.

-

Carbamates: This class includes compounds like rivastigmine, a dual inhibitor of both AChE and BChE, which is clinically used for the treatment of AD. Carbamates act as pseudo-irreversible inhibitors, carbamoylating the serine residue in the enzyme's active site.

-

Tacrine and its Hybrids: Tacrine was the first cholinesterase inhibitor approved for AD but was later withdrawn due to hepatotoxicity. Research has since focused on creating hybrid molecules that combine the tacrine scaffold with other pharmacophores (e.g., fragments of rivastigmine or coumarin) to enhance selectivity for BChE and reduce toxicity.

-

Coumarins: These are a class of natural compounds and their synthetic analogs that have shown significant and often selective BChE inhibitory potential. Their mechanism can vary from reversible to irreversible inhibition depending on their specific structure.

-

Flavonoids: Naturally occurring flavonoids have been identified as effective BChE inhibitors. Their antioxidant properties provide an additional therapeutic advantage, as oxidative stress is a known contributor to the pathology of Alzheimer's disease.

-

Cinnamic Acid Derivatives: Derivatives of cinnamic acid have been synthesized and evaluated as selective BChE inhibitors. For instance, certain cinnamoyl-based tacrine hybrids have demonstrated potent and selective inhibition of human BChE.

Quantitative Data: Potency of BChE Inhibitors

The potency of inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates greater potency. The table below summarizes the IC₅₀ values for several representative BChE inhibitors against human BChE.

| Inhibitor Class | Compound | IC₅₀ (Human BChE) | Selectivity (AChE/BChE) | Reference |

| Carbamate | Rivastigmine | 31 nM | ~0.03 | |

| Tacrine Hybrid | Cinnamoyl-Tacrine Hybrid | 0.047 µM | ~1489 | |

| Coumarin | 3-arylcoumarin derivative | 0.11 µM | >363 | |

| Natural Product | (-)-Sophoranone | 1.63 µM | ~15 |

Note: Selectivity is often expressed as the ratio of IC₅₀ (AChE) / IC₅₀ (BChE). A value > 1 indicates selectivity for BChE.

Experimental Protocols: BChE Inhibition Assay

The most common method for measuring cholinesterase activity and evaluating inhibitors is the spectrophotometric method developed by Ellman.

This assay relies on the hydrolysis of a substrate (butyrylthiocholine iodide, BTCI) by BChE, which produces thiocholine. Thiocholine then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the enzyme's activity.

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a 10 mM solution of DTNB in the phosphate buffer.

-

Prepare a 10 mM solution of the substrate, butyrylthiocholine iodide (BTCI), in deionized water.

-

Prepare a solution of human BChE (e.g., from human serum) at a concentration of 2 units/mL in the phosphate buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of the phosphate buffer.

-

Add 20 µL of the DTNB solution.

-

Add 10 µL of the test inhibitor solution at various concentrations (serial dilutions). For the control (uninhibited) reaction, add 10 µL of the solvent.

-

Add 20 µL of the BChE enzyme solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the BTCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each inhibitor concentration by determining the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

-

Caption: Experimental workflow for determining BChE inhibitor IC₅₀ values.

Visualizing Key Pathways and Relationships

The diagram below illustrates the role of BChE in a cholinergic synapse and the therapeutic intervention by a BChE inhibitor. In the absence of an inhibitor, both AChE and BChE degrade acetylcholine, terminating the signal. An inhibitor prevents this degradation, increasing ACh levels.

Caption: Action of a BChE inhibitor within the cholinergic synapse.

The development of BChE inhibitors follows a structured drug discovery process, from initial concept to lead optimization. This logical flow ensures a systematic approach to identifying potent and selective compounds.

Caption: Logical workflow for the discovery of BChE inhibitors.

A Technical Guide to AChE/BChE-IN-1: A Dual Cholinesterase Inhibitor

This technical guide provides an in-depth overview of AChE/BChE-IN-1, a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. It covers the chemical properties, biological activity, relevant signaling pathways, and standard experimental protocols associated with this compound and its targets.

Chemical and Physical Properties

This compound, a derivative of chrysin, has been identified as a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase.[1] Below is a summary of its key chemical and physical properties.

| Property | Value |

| CAS Number | 84212-49-7 |

| Molecular Formula | C₁₉H₁₉NO₄ |

| Molecular Weight | 325.36 g/mol |

| AChE IC₅₀ | 7.16 μM[1] |

| BChE IC₅₀ | 0.48 μM[1] |

| Appearance | Powder |

| Storage | 2 years at -20°C (Powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO[1] |

Biological Activity and Therapeutic Potential

This compound demonstrates selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with IC₅₀ values of 0.48 μM and 7.16 μM, respectively.[1] Beyond its primary inhibitory action on cholinesterases, this compound exhibits strong scavenging activities against hydroxyl radicals (•OH) with an IC₅₀ of 0.1674 μM. It also inhibits the aggregation of amyloid-beta 1-42 (Aβ₁₋₄₂), a key pathological hallmark of Alzheimer's disease, whether induced by self-aggregation, copper ions (Cu²⁺), or AChE.

Furthermore, this compound shows high permeability across the blood-brain barrier (BBB), good bioavailability, and low cytotoxicity, making it a promising candidate for Alzheimer's disease research.

Cholinergic Anti-Inflammatory Pathway